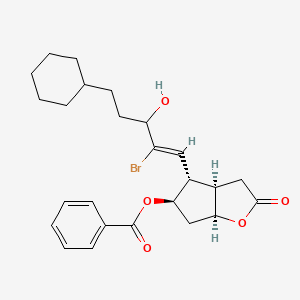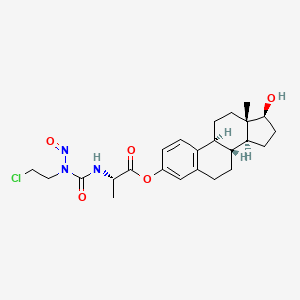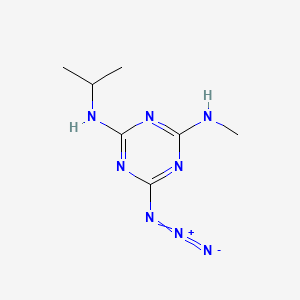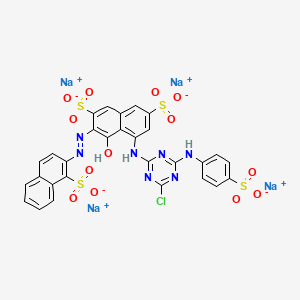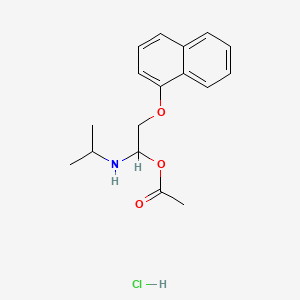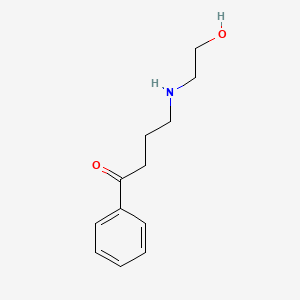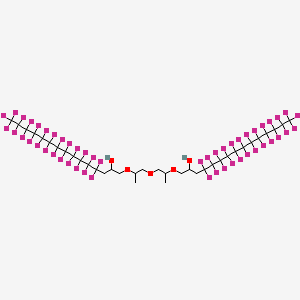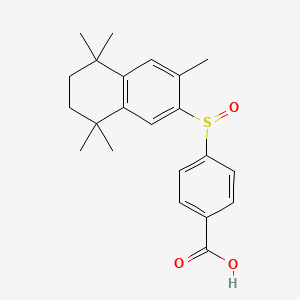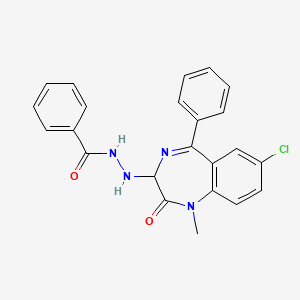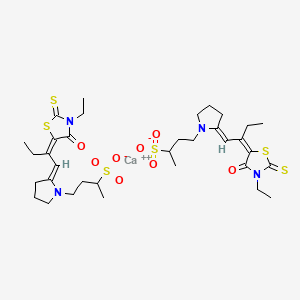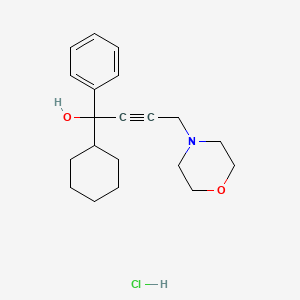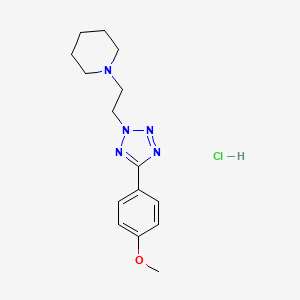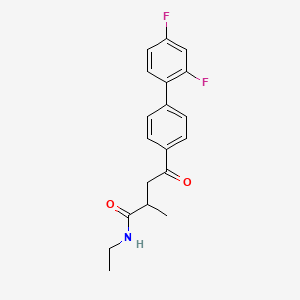
(+-)-2',4'-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is a synthetic organic compound characterized by its unique biphenyl structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, due to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, starting from biphenyl derivatives One common method includes the reaction of biphenyl with fluorinating agents to introduce the difluoro groupsThe gamma-oxo group is usually introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the gamma-oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Wissenschaftliche Forschungsanwendungen
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Wirkmechanismus
The mechanism of action of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: A biphenyl derivative with amino groups.
2,2’-Diamino-4,4’-dimethyl-6,6’-dibromo-1,1’-biphenyl: A brominated biphenyl derivative.
Uniqueness
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is unique due to its difluoro groups and gamma-oxo functionality, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
161692-83-7 |
|---|---|
Molekularformel |
C19H19F2NO2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-[4-(2,4-difluorophenyl)phenyl]-N-ethyl-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C19H19F2NO2/c1-3-22-19(24)12(2)10-18(23)14-6-4-13(5-7-14)16-9-8-15(20)11-17(16)21/h4-9,11-12H,3,10H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
GJKJZZUIATUTOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


